molecular formula C10H18O3Si B14711870 Methyltris[(prop-2-en-1-yl)oxy]silane CAS No. 17984-91-7

Methyltris[(prop-2-en-1-yl)oxy]silane

Cat. No.: B14711870
CAS No.: 17984-91-7
M. Wt: 214.33 g/mol
InChI Key: FSJWZPLVFNAHMX-UHFFFAOYSA-N
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Description

Methyltris[(prop-2-en-1-yl)oxy]silane: is an organosilicon compound with the molecular formula C10H18O3Si . It is a silane derivative where the silicon atom is bonded to three prop-2-en-1-yloxy groups and one methyl group. This compound is known for its applications in various fields, including materials science and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyltris[(prop-2-en-1-yl)oxy]silane can be synthesized through the reaction of methyltrichlorosilane with allyl alcohol in the presence of a base. The reaction typically proceeds as follows: [ \text{CH}_3\text{SiCl}_3 + 3 \text{CH}_2=CHCH_2\text{OH} \rightarrow \text{CH}_3\text{Si(OCH}_2\text{CH=CH}_2\text{)}_3 + 3 \text{HCl} ] The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the process .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale manufacturing. This includes the use of continuous flow reactors and efficient separation techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Methyltris[(prop-2-en-1-yl)oxy]silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyltris[(prop-2-en-1-yl)oxy]silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyltris[(prop-2-en-1-yl)oxy]silane involves its ability to form strong bonds with various substrates through the silicon atom. This compound can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. These reactions are crucial for its applications in coatings and adhesives, where strong and durable bonds are required .

Comparison with Similar Compounds

Uniqueness: Methyltris[(prop-2-en-1-yl)oxy]silane is unique due to its specific arrangement of prop-2-en-1-yloxy groups, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in applications requiring precise control over chemical reactivity and material properties .

Properties

CAS No.

17984-91-7

Molecular Formula

C10H18O3Si

Molecular Weight

214.33 g/mol

IUPAC Name

methyl-tris(prop-2-enoxy)silane

InChI

InChI=1S/C10H18O3Si/c1-5-8-11-14(4,12-9-6-2)13-10-7-3/h5-7H,1-3,8-10H2,4H3

InChI Key

FSJWZPLVFNAHMX-UHFFFAOYSA-N

Canonical SMILES

C[Si](OCC=C)(OCC=C)OCC=C

Origin of Product

United States

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